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molecular formula C11H9ClFNO2 B8283818 5-(4-Chloro-5-fluoro-2-methoxyphenyl)-2-methyl-1,3-oxazole

5-(4-Chloro-5-fluoro-2-methoxyphenyl)-2-methyl-1,3-oxazole

Cat. No. B8283818
M. Wt: 241.64 g/mol
InChI Key: NQCFMHYXQYSAIJ-UHFFFAOYSA-N
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Patent
US08901309B2

Procedure details

To a mixture of 5-(4-chloro-5-fluoro-2-methoxyphenyl)-2-methyl-1,3-oxazole (1.12 g) and zinc(II) cyanide (0.327 g) in DMF (10 mL) were added tris(dibenzylideneacetone)dipalladium(0) (212 mg) and 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (182 mg) at room temperature, and the mixture was stirred overnight under a nitrogen atmosphere at 130° C. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (902 mg).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
zinc(II) cyanide
Quantity
0.327 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
182 mg
Type
reactant
Reaction Step Three
Quantity
212 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][C:5]([C:9]2[O:13][C:12]([CH3:14])=[N:11][CH:10]=2)=[C:4]([O:15][CH3:16])[CH:3]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=C[C:31]=2[N:36](C)C)CCCCC1>CN(C=O)C.O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:8][C:7]1[CH:6]=[C:5]([C:9]2[O:13][C:12]([CH3:14])=[N:11][CH:10]=2)[C:4]([O:15][CH3:16])=[CH:3][C:2]=1[C:31]#[N:36] |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1F)C1=CN=C(O1)C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
zinc(II) cyanide
Quantity
0.327 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
182 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Name
Quantity
212 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under a nitrogen atmosphere at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C#N)C=C(C(=C1)C1=CN=C(O1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 902 mg
YIELD: CALCULATEDPERCENTYIELD 839.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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